Benzoic acid, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-3-bromo-5-nitro-, ethyl ester
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Overview
Description
Benzoic acid, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-3-bromo-5-nitro-, ethyl ester is a complex organic compound with a variety of functional groups, including azo, nitro, and ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-3-bromo-5-nitro-, ethyl ester typically involves multiple steps. One common approach is the diazotization of an aromatic amine followed by azo coupling with a substituted benzoic acid derivative. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bond. The final esterification step involves the reaction of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-3-bromo-5-nitro-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo group can yield corresponding amines, while substitution of the bromine atom can result in various substituted derivatives.
Scientific Research Applications
Benzoic acid, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-3-bromo-5-nitro-, ethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzoic acid, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-3-bromo-5-nitro-, ethyl ester involves its interaction with specific molecular targets and pathways. The azo group can undergo reduction to form amines, which can interact with various enzymes and receptors in biological systems. The nitro group can also participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-[(2-hydroxyethoxy)carbonyl]benzoic acid: A dicarboxylic acid monoester with similar structural features.
4-[bis(2-hydroxypropyl)amino]benzoic acid, ethyl ester: Another ester derivative with similar functional groups.
Uniqueness
Benzoic acid, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-3-bromo-5-nitro-, ethyl ester is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
82760-43-8 |
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Molecular Formula |
C20H23BrN4O6 |
Molecular Weight |
495.3 g/mol |
IUPAC Name |
ethyl 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]-3-bromo-5-nitrobenzoate |
InChI |
InChI=1S/C20H23BrN4O6/c1-3-31-20(28)14-11-16(21)19(18(12-14)25(29)30)23-22-17-5-4-15(10-13(17)2)24(6-8-26)7-9-27/h4-5,10-12,26-27H,3,6-9H2,1-2H3 |
InChI Key |
YAVXXWFSPXTPCW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)Br)N=NC2=C(C=C(C=C2)N(CCO)CCO)C)[N+](=O)[O-] |
Origin of Product |
United States |
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